4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride 4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1385696-80-9
VCID: VC7136228
InChI: InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-2-10(8-11)9-12(17)4-6-18-7-5-12;/h1-3,8H,4-7,9,17H2;1H
SMILES: C1COCCC1(CC2=CC(=CC=C2)C(F)(F)F)N.Cl
Molecular Formula: C13H17ClF3NO
Molecular Weight: 295.73

4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride

CAS No.: 1385696-80-9

Cat. No.: VC7136228

Molecular Formula: C13H17ClF3NO

Molecular Weight: 295.73

* For research use only. Not for human or veterinary use.

4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride - 1385696-80-9

Specification

CAS No. 1385696-80-9
Molecular Formula C13H17ClF3NO
Molecular Weight 295.73
IUPAC Name 4-[[3-(trifluoromethyl)phenyl]methyl]oxan-4-amine;hydrochloride
Standard InChI InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-2-10(8-11)9-12(17)4-6-18-7-5-12;/h1-3,8H,4-7,9,17H2;1H
Standard InChI Key AKWPNJVFFBNIEG-UHFFFAOYSA-N
SMILES C1COCCC1(CC2=CC(=CC=C2)C(F)(F)F)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-[[3-(trifluoromethyl)phenyl]methyl]oxan-4-amine hydrochloride, reflects its two primary structural components:

  • Oxan-4-amine core: A six-membered oxygen-containing ring (tetrahydropyran) with an amine group at the 4-position.

  • 3-(Trifluoromethyl)benzyl substituent: A phenyl ring substituted with a trifluoromethyl (-CF3_3) group at the meta position, connected via a methylene bridge to the oxane ring .

The hydrochloride salt form improves solubility and stability, a common modification for amine-containing pharmaceuticals.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC13H17ClF3NO\text{C}_{13}\text{H}_{17}\text{ClF}_3\text{NO}
Molecular Weight295.73 g/mol
IUPAC Name4-[[3-(trifluoromethyl)phenyl]methyl]oxan-4-amine hydrochloride
SMILESC1COCCC1(CC2=CC(=CC=C2)C(F)(F)F)N.Cl
InChIKeyAKWPNJVFFBNIEG-UHFFFAOYSA-N
CAS Registry Number1385696-80-9

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride involves multi-step organic reactions, though detailed protocols remain proprietary. A generalized route may include:

  • Formation of the Oxan-4-amine Core: Cyclization of a diol with an amine under acidic conditions to yield tetrahydropyran-4-amine.

  • Introduction of the Trifluoromethylbenzyl Group: Alkylation of the oxan-4-amine with 3-(trifluoromethyl)benzyl bromide via nucleophilic substitution.

  • Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt .

Key challenges include optimizing regioselectivity during benzylation and minimizing side reactions involving the electron-deficient trifluoromethyl group.

Reactivity Profile

The compound exhibits dual reactivity from its amine and aromatic moieties:

  • Amine Functionality: Participates in acylation, sulfonation, and Schiff base formation, enabling conjugation with biomolecules or polymers.

  • Aromatic Ring: The -CF3_3 group deactivates the ring toward electrophilic substitution but facilitates directed metallation for further functionalization .

ParameterValue
logP\log P (Octanol-Water)2.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Polar Surface Area38 Ų

Therapeutic Applications

Though direct biological data is limited, structural analogs show promise in:

  • Central Nervous System (CNS) Disorders: The compound’s ability to cross the blood-brain barrier makes it a candidate for antidepressants or anxiolytics .

  • Anti-inflammatory Agents: Trifluoromethyl groups are known to modulate COX-2 selectivity in NSAIDs.

HazardPrecautionary Measures
Skin ContactWear nitrile gloves; wash with soap and water immediately
Eye ExposureRinse with water for 15 minutes; seek medical attention if irritation persists
InhalationUse in fume hood; administer oxygen if breathing difficulties occur

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

The meta-substituted derivative (3-CF3_3) exhibits distinct properties compared to ortho- and para-isomers:

Table 4: Isomer Comparison

Isomer (CF3_3 Position)Molecular Weight (g/mol)Predicted logP\log PSynthetic Accessibility
2- (Ortho)295.733.1Low (steric hindrance)
3- (Meta)295.732.8Moderate
4- (Para)281.702.5High

The meta isomer balances lipophilicity and synthetic feasibility, making it preferable for initial drug screening .

Future Research Directions

Targeted Biological Assays

Priority areas include:

  • Receptor Binding Studies: Screen against serotonin and dopamine transporters to assess CNS activity .

  • Metabolic Stability: Evaluate hepatic microsomal clearance to optimize half-life.

Synthetic Methodology Development

Innovative approaches such as flow chemistry or photoredox catalysis could improve yield and purity while reducing environmental impact.

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